Cas no 2137489-20-2 (tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate)

Technical Introduction: Tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate is a specialized organic compound featuring a tert-butyl ester group and an imidazole-substituted amino acid backbone. Its structural design offers advantages in synthetic chemistry, particularly as a versatile intermediate for peptide modifications and heterocyclic derivatizations. The tert-butyl ester moiety enhances stability and solubility, facilitating handling in organic reactions, while the imidazole ring provides potential coordination or catalytic properties. This compound is valuable in pharmaceutical and agrochemical research, where its functional groups enable selective transformations. Careful storage under inert conditions is recommended to preserve reactivity. Analytical characterization typically includes NMR, HPLC, and mass spectrometry for purity verification.
tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate structure
2137489-20-2 structure
Product name:tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate
CAS No:2137489-20-2
MF:C13H23N3O2
Molecular Weight:253.340623140335
CID:6349515
PubChem ID:165800641

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate
    • tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
    • 2137489-20-2
    • EN300-1141455
    • インチ: 1S/C13H23N3O2/c1-9(2)11-15-6-7-16(11)8-10(14)12(17)18-13(3,4)5/h6-7,9-10H,8,14H2,1-5H3
    • InChIKey: YVBAFHKTVYNIGQ-UHFFFAOYSA-N
    • SMILES: O(C(C(CN1C=CN=C1C(C)C)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 253.17902698g/mol
  • 同位素质量: 253.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 287
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • XLogP3: 1.1

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1141455-0.05g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
0.05g
$1056.0 2023-10-26
Enamine
EN300-1141455-10.0g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2
10g
$5405.0 2023-06-09
Enamine
EN300-1141455-1g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
1g
$1256.0 2023-10-26
Enamine
EN300-1141455-5g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
5g
$3645.0 2023-10-26
Enamine
EN300-1141455-0.25g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
0.25g
$1156.0 2023-10-26
Enamine
EN300-1141455-2.5g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
2.5g
$2464.0 2023-10-26
Enamine
EN300-1141455-1.0g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2
1g
$1256.0 2023-06-09
Enamine
EN300-1141455-0.1g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
0.1g
$1106.0 2023-10-26
Enamine
EN300-1141455-0.5g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
0.5g
$1207.0 2023-10-26
Enamine
EN300-1141455-10g
tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate
2137489-20-2 95%
10g
$5405.0 2023-10-26

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate 関連文献

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoateに関する追加情報

Research Brief on tert-Butyl 2-Amino-3-2-(Propan-2-yl)-1H-Imidazol-1-ylpropanoate (CAS: 2137489-20-2)

The compound tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate (CAS: 2137489-20-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the tert-butyl ester and imidazole moieties, make it a versatile building block for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors with promising anti-cancer activity.

In addition to its synthetic applications, the compound has also been investigated for its direct biological effects. Preliminary in vitro studies suggest that tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate exhibits moderate inhibitory activity against certain inflammatory pathways, making it a candidate for further exploration in autoimmune and inflammatory diseases. Researchers have employed molecular docking and structure-activity relationship (SAR) studies to elucidate its binding interactions with target proteins.

The pharmacokinetic properties of tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate have also been a subject of recent investigation. A 2024 preclinical study reported favorable metabolic stability and oral bioavailability in rodent models, suggesting its potential as a lead compound for oral drug formulations. However, further optimization may be required to enhance its selectivity and reduce off-target effects.

Looking ahead, the compound's applications in targeted drug delivery systems are being explored. Its tert-butyl ester group offers opportunities for prodrug design, enabling controlled release of active metabolites in specific tissues. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate represents a promising scaffold in medicinal chemistry, with diverse applications ranging from kinase inhibitors to anti-inflammatory agents. Continued research into its mechanism of action and therapeutic potential will be critical for advancing its development pipeline.

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